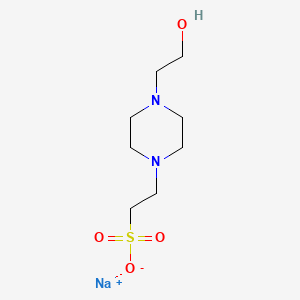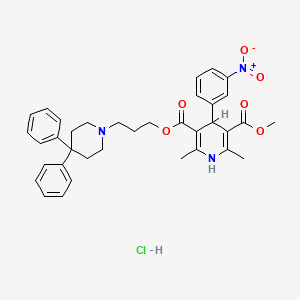
Niguldipine hydrochloride, (+/-)-
概要
説明
Niguldipine hydrochloride is a calcium channel blocker drug (CCB) with α1-adrenergic antagonist properties . It is the more active enantiomer of Niguldipine hydrochloride and acts as a potent, selective α1A-adrenoceptor antagonist (Ki = 0.16 nM), and also is a L-type Ca2+ channel blocker .
Molecular Structure Analysis
Niguldipine hydrochloride has a molecular formula of C36H40ClN3O6 and a molecular weight of 646.18 . Its structure includes five rings and has a mono-isotopic mass of 645.2605637 . It contains a total of 88 bonds, including 49 non-H bonds, 24 multiple bonds, 12 rotatable bonds, 6 double bonds, and 18 aromatic bonds .Physical And Chemical Properties Analysis
Niguldipine hydrochloride has a water solubility of 0.000113 mg/mL, a logP of 6.27, and a logS of -6.7 . It has a pKa (Strongest Acidic) of 19.47 and a pKa (Strongest Basic) of 9.59 . It has a physiological charge of 1, a hydrogen acceptor count of 6, and a hydrogen donor count of 1 . It has a polar surface area of 113.69 Ų, a refractivity of 186.9 m³·mol⁻¹, and a polarizability of 66.55 ų .科学的研究の応用
- Pharmacology
- Application : Niguldipine hydrochloride is used as a L-type Ca2+ channel blocker and α1A-adrenoceptor antagonist .
- Results : Studies have shown that Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptor . It has also been found that stereoisomers of calcium antagonists, which differ markedly in their potencies as calcium blockers, are equally effective in modulating drug transport by P-glycoprotein .
-
Cardiovascular Diseases
- Application : Niguldipine hydrochloride is used as a potential treatment for cardiovascular diseases .
- Method of Application : As a calcium channel blocker and α1-adrenoceptor antagonist, Niguldipine hydrochloride can be used to treat cardiovascular diseases by blocking the influx of calcium ions into cardiac and smooth muscle cells, thereby relaxing the muscles and lowering blood pressure .
- Results : While the drug has shown promise in preclinical trials, it has been discontinued in Phase 2 clinical trials .
-
Non-functioning Pituitary Neuroendocrine Tumors
- Application : Niguldipine hydrochloride has been proposed as a potential therapeutic for non-functioning pituitary neuroendocrine tumors .
- Method of Application : The drug was identified through a systems biomedicine-oriented multi-omics data integration approach for drug repurposing .
- Results : Molecular docking simulations showed that Niguldipine hydrochloride had higher binding affinities with certain hub genes compared to their inhibitors, suggesting its potential as a repositioned therapeutic for the management of non-functioning pituitary neuroendocrine tumors .
-
Hypertension
- Application : Niguldipine hydrochloride has been used as a potential treatment for hypertension .
- Method of Application : As a calcium channel blocker and α1-adrenoceptor antagonist, Niguldipine hydrochloride can be used to treat hypertension by blocking the influx of calcium ions into cardiac and smooth muscle cells, thereby relaxing the muscles and lowering blood pressure .
- Results : While the drug has shown promise in preclinical trials, it has been discontinued in Phase 2 clinical trials .
-
Cerebral Vasospasm
- Application : Niguldipine hydrochloride has been used in studies to investigate its effects on cerebral vasospasm .
- Method of Application : Niguldipine hydrochloride was administered intramuscularly at a dose of 0.03 mg/kg to animals in the treatment group .
- Results : The study found that Niguldipine hydrochloride may augment haemodynamic effects induced by the subarachnoid hemorrhage and early vasospasm .
特性
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872307 | |
| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Niguldipine hydrochloride, (+/-)- | |
CAS RN |
119934-51-9 | |
| Record name | Niguldipine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)
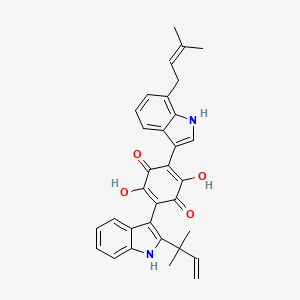
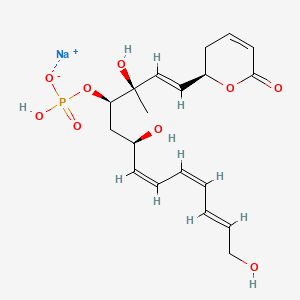
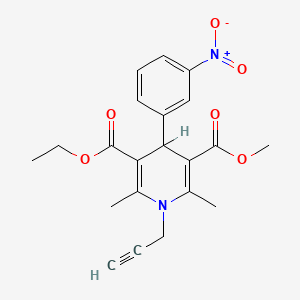
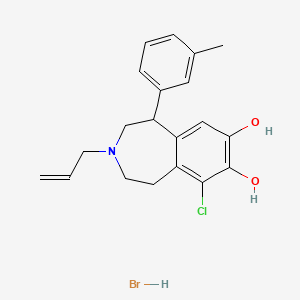
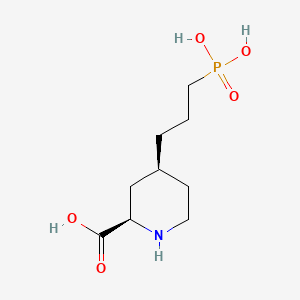
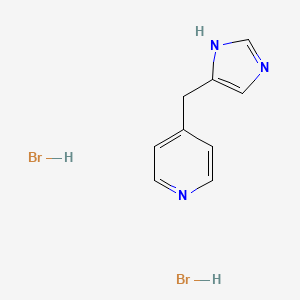
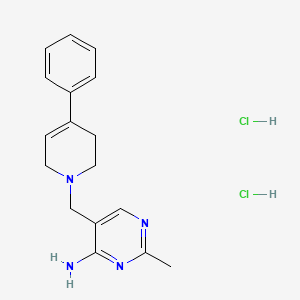
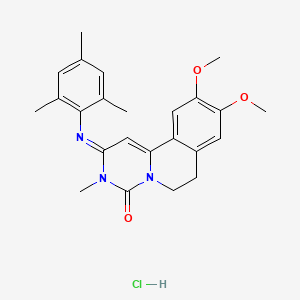
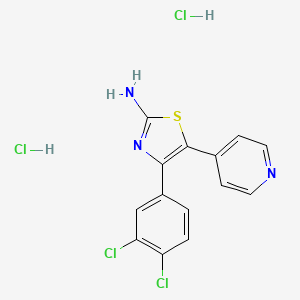
![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)
![6-Methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1662610.png)
![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)
